molecular formula C12H16N2O5 B14793498 5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid

5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B14793498
M. Wt: 268.27 g/mol
InChI Key: FLWVTKILXONCSK-UHFFFAOYSA-N
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Description

5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features an oxazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxazoline derivative in the presence of a base. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
  • 5-tert-butoxycarbonyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its oxazolo-pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications .

Properties

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-5-4-8-7(6-14)13-9(18-8)10(15)16/h4-6H2,1-3H3,(H,15,16)

InChI Key

FLWVTKILXONCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C(=O)O

Origin of Product

United States

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